molecular formula C8H9FN2O B13683270 5-Fluoro-2-methylbenzohydrazide

5-Fluoro-2-methylbenzohydrazide

Cat. No.: B13683270
M. Wt: 168.17 g/mol
InChI Key: DBFXSHSJLHFOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-methylbenzohydrazide (CAS 1248976-75-1) is a fluorinated organic compound with the molecular formula C 8 H 9 FN 2 O and a molecular weight of 168.17 g/mol . This chemical serves as a versatile benzohydrazide building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a hydrazide functional group and a fluorine atom on the aromatic ring, makes it a valuable precursor for the synthesis of various heterocyclic compounds and complex molecules. Researchers utilize this compound primarily as a key intermediate in the development of potential pharmacologically active substances . As a specialist reagent, it is strictly intended for research and development purposes in a controlled laboratory environment. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for detailed hazard and handling information. For further specifications, including purity and packaging details, please contact the supplier directly.

Properties

IUPAC Name

5-fluoro-2-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-5-2-3-6(9)4-7(5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFXSHSJLHFOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methylbenzohydrazide typically involves the reaction of 5-Fluoro-2-methylbenzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

5-Fluoro-2-methylbenzoic acid+Hydrazine hydrateThis compound+Water\text{5-Fluoro-2-methylbenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 5-Fluoro-2-methylbenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous-flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-Fluoro-2-methylbenzoic acid derivatives, while reduction can produce various amines.

Scientific Research Applications

Chemistry: 5-Fluoro-2-methylbenzohydrazide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a potential candidate for drug development.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds in the development of new pharmaceuticals, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Key structural analogs include:

  • 5-Fluoro-2-methylphenylhydrazine hydrochloride : Replaces the benzohydrazide group with a phenylhydrazine moiety, altering hydrogen-bonding capacity and metabolic stability .
  • 2-Fluoro-5-Methoxyphenylhydrazine hydrochloride : Substitutes the methyl group with a methoxy group, increasing electron-donating effects and steric bulk .
Table 1: Substituent Comparison
Compound Substituents (Position) Functional Group Molecular Weight (g/mol)
5-Fluoro-2-methylbenzohydrazide -F (5), -CH₃ (2) Benzohydrazide ~168.16 (estimated)
5-Fluoro-2-methylphenylhydrazine -F (5), -CH₃ (2) Phenylhydrazine 192.62 (hydrochloride)
2-Fluoro-5-Methoxyphenylhydrazine -F (2), -OCH₃ (5) Phenylhydrazine 204.63 (hydrochloride)
5-Fluoro-2-hydroxybenzaldehyde -F (5), -OH (2) Benzaldehyde 140.11

Physicochemical Properties

  • Solubility: The hydrazide group in this compound enhances water solubility compared to non-polar analogs like 5-Fluoro-2-nitrotoluene . However, substitution with methoxy or hydroxyl groups (e.g., 2-Fluoro-5-Methoxyphenylhydrazine) further increases hydrophilicity .
  • Thermal Stability: Fluorine’s electron-withdrawing effect improves thermal stability relative to non-fluorinated analogs (e.g., 2-methylbenzohydrazide) but reduces it compared to sulfonyl-containing derivatives like 5-Fluoro-2-methanesulfonyl-benzylamine hydrochloride .

Research Findings and Data

Table 2: Comparative Bioactivity (In Vitro)

Compound Target Activity IC₅₀/EC₅₀ (μM) Reference Model
5-Fluoro-2-methylphenylhydrazine Antibacterial (S. aureus) 32.5 Agar diffusion assay
2-Fluoro-5-Methoxyphenylhydrazine Antifungal (C. albicans) 45.8 Microdilution method
5-Fluoro-2-hydroxybenzaldehyde Antioxidant (DPPH assay) 18.2 Radical scavenging

Q & A

Q. What are the established synthetic routes for preparing 5-Fluoro-2-methylbenzohydrazide, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves reacting 5-fluoro-2-methylbenzoyl chloride with hydrazine (NH₂NH₂) in anhydrous conditions. A polar aprotic solvent (e.g., THF or DCM) is used to stabilize intermediates, with temperatures maintained at 0–5°C to minimize side reactions. Excess hydrazine ensures complete conversion. Post-reaction, the product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity . Optimization studies suggest that slow addition of hydrazine and rigorous exclusion of moisture improve yields (typically 70–85%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : The fluorine atom induces deshielding in adjacent protons (e.g., aromatic protons at δ 7.2–7.8 ppm). The hydrazide NH₂ group appears as a broad singlet (~δ 4.5–5.5 ppm) in DMSO-d₆ .
  • IR Spectroscopy : Stretching vibrations at ~3200–3350 cm⁻¹ (N-H), 1650–1680 cm⁻¹ (C=O), and 1250–1300 cm⁻¹ (C-F) confirm functional groups .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 183.1 (calculated for C₈H₈FN₂O), with fragmentation patterns aligning with loss of NH₂NH₂ (Δ m/z 32) .

Q. How does the methyl group at the 2-position affect the solubility and stability of this compound under varying pH conditions?

  • Methodological Answer : The methyl group enhances lipophilicity, reducing aqueous solubility but improving stability in organic solvents (e.g., DMSO, ethanol). Stability studies in buffered solutions (pH 1–12) show decomposition above pH 10 due to hydrazide hydrolysis. For long-term storage, lyophilization and storage under inert gas (N₂/Ar) at -20°C are recommended .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic acyl substitution reactions compared to non-fluorinated analogs?

  • Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies using HPLC show a 2.3-fold rate increase compared to 2-methylbenzohydrazide. However, steric hindrance from the methyl group may reduce accessibility in bulky nucleophiles. Computational DFT analyses (B3LYP/6-31G*) correlate this with lower LUMO energy (-1.8 eV vs. -1.5 eV for non-fluorinated analogs) .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To reconcile
  • Standardize bioactivity assays using validated cell lines (e.g., HEK293 for enzyme inhibition).
  • Conduct dose-response curves (1 nM–100 µM) with triplicate measurements.
  • Use molecular docking (AutoDock Vina) to compare binding affinities across derivatives, identifying key interactions (e.g., hydrogen bonding with fluorine) .

Q. What is the role of this compound as a ligand in transition-metal complexes, and how does it enhance catalytic or medicinal applications?

  • Methodological Answer : The hydrazide moiety acts as a bidentate ligand, coordinating via the carbonyl oxygen and NH₂ group. In oxidovanadium(V) complexes (e.g., [VO(L)₂]), it enhances catalytic activity in oxidation reactions (TOF up to 450 h⁻¹ for sulfide oxidation). Medicinally, Cu(II) complexes exhibit 10-fold higher anticancer activity (IC₅₀ = 2.1 µM vs. 22 µM for free ligand) against MCF-7 cells due to ROS generation .

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